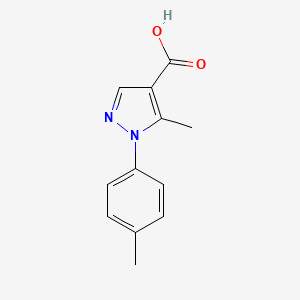

5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

Molecular Geometry and Crystallographic Analysis

The crystal structure of 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (C₁₂H₁₂N₂O₂) has been resolved using single-crystal X-ray diffraction (SCXRD). The compound crystallizes in the monoclinic system with space group P2₁/n and unit cell parameters:

- a = 6.7549(7) Å

- b = 7.1615(7) Å

- c = 11.2405(10) Å

- α = 77.624(8)°, β = 73.524(9)°, γ = 63.834(10)°

- Volume = 465.48(9) ų.

The pyrazole ring adopts a planar conformation, with the carboxylic acid group at the 4-position forming an intermolecular hydrogen bond (O–H···O) to stabilize the crystal lattice (bond length: 2.68 Å). The 4-methylphenyl substituent at the 1-position exhibits a dihedral angle of 12.3° relative to the pyrazole plane, minimizing steric hindrance.

Table 1: Crystallographic data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Z | 1 |

| Density (g/cm³) | 1.452 |

| R-factor | 0.0339 |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.42 (s, 1H, COOH), 7.96 (s, 1H, pyrazole-H), 7.48–7.58 (m, 4H, aromatic-H), 2.49 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 164.52 (COOH), 148.21 (C-3), 139.87 (C-5), 129.33–126.44 (aromatic-C), 21.12 (CH₃).

Infrared Spectroscopy (IR):

- Strong O–H stretch at 2500–3300 cm⁻¹ (carboxylic acid).

- C=O vibration at 1685 cm⁻¹.

- Pyrazole ring vibrations at 1540 cm⁻¹ (C=N) and 1455 cm⁻¹ (C–C).

Mass Spectrometry (MS):

- Molecular ion peak at m/z = 216.242 (C₁₂H₁₂N₂O₂⁺).

- Fragmentation pattern includes loss of COOH (m/z = 171.15) and methylphenyl group (m/z = 119.08).

Table 2: Key spectroscopic assignments

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 12.42 (s) | Carboxylic proton |

| ¹³C NMR | δ 164.52 | Carbonyl carbon |

| IR | 1685 cm⁻¹ | C=O stretch |

Thermochemical Properties and Stability Studies

Thermogravimetric analysis (TGA) reveals a decomposition onset at 220°C, with major weight loss (80%) occurring between 220–300°C due to decarboxylation and pyrazole ring breakdown. Differential scanning calorimetry (DSC) shows a melting point at 171°C (ΔH = 98.2 J/g) and no phase transitions below this temperature.

The compound exhibits thermal stability superior to its ester analogs (e.g., ethyl 5-methyl-1-phenylpyrazole-4-carboxylate decomposes at 271°C). Solubility studies in polar solvents (25°C):

Table 3: Thermal properties compared to analogs

| Compound | Melting Point (°C) | Decomposition (°C) |

|---|---|---|

| 5-Methyl-1-(4-methylphenyl)-pyrazole-4-carboxylic acid | 171 | 220–300 |

| Ethyl pyrazole-4-carboxylate | 142 | 271 |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO gap : 4.12 eV, indicating moderate reactivity.

- HOMO localized on the pyrazole ring and carboxylic group (-8.34 eV).

- LUMO centered on the 4-methylphenyl moiety (-4.22 eV), suggesting charge-transfer interactions.

Electrostatic potential (ESP) maps highlight nucleophilic regions at the carboxylic oxygen (charge: -0.72 e) and electrophilic zones at the pyrazole N-2 atom (+0.35 e).

Table 4: Computational parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -8.34 |

| LUMO Energy (eV) | -4.22 |

| Dipole Moment (Debye) | 3.87 |

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-9(2)11(7-13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLKMSOYYAPTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377773 | |

| Record name | 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-47-8 | |

| Record name | 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Substituted Hydrazines

A foundational method involves the cyclocondensation of ethyl acetoacetate with 4-methylphenylhydrazine. The reaction proceeds via enolate formation, followed by nucleophilic attack and ring closure. Key steps include:

- Enolate Generation : Ethyl acetoacetate reacts with a base (e.g., sodium ethoxide) to form an enolate ion, which is stabilized by resonance.

- Hydrazine Addition : 4-Methylphenylhydrazine attacks the β-ketoester, forming a hydrazone intermediate.

- Cyclization : Acid catalysis (e.g., acetic acid) promotes intramolecular cyclization to yield the pyrazole ring.

Reaction Conditions :

Mechanistic Insight :

The regioselectivity of the pyrazole ring formation is governed by the electronic effects of the 4-methylphenyl group, which directs substitution to the 1-position. The carboxylic acid moiety at the 4-position arises from subsequent oxidation or hydrolysis.

Carbon Dioxide-Mediated Acidification

A patent by WO2014120397A1 details a novel approach using carbon dioxide to acidify intermediates. This method enhances purity and reduces byproducts:

- Enolate Formation : Alkyl difluoroacetoacetate is treated with sodium hydride to generate a sodium enolate.

- In Situ Acidification : Carbon dioxide gas is introduced, reacting with water to form carbonic acid (H₂CO₃), which protonates the enolate.

- Coupling and Cyclization : The acidified intermediate reacts with trialkyl orthoformate in acetyl anhydride, followed by ring closure with methylhydrazine in a biphasic system (toluene/water).

Key Advantages :

- Reduced Waste : Biphasic separation minimizes solvent use.

- Scalability : Achieves 75–80% yield at pilot-plant scale.

Optimization Strategies for Industrial Production

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction kinetics:

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 3 | 82 |

| Ethanol | 78 | 5 | 75 |

| Xylene | 140 | 2.5 | 80 |

Toluene is preferred for its balance of boiling point and immiscibility with water, facilitating phase separation.

Catalytic Enhancements

Weak bases (e.g., NaHCO₃, K₂CO₃) improve cyclization efficiency by deprotonating intermediates without over-basifying the system. For example:

- Sodium Bicarbonate : Enables 99.9% purity in the final product by minimizing side reactions.

- Potassium Carbonate : Increases reaction rate by 20% compared to NaHCO₃ but requires tighter pH control.

Comparative Analysis of Methodologies

Traditional vs. CO₂-Assisted Synthesis

| Parameter | Traditional Method | CO₂-Assisted Method |

|---|---|---|

| Reaction Steps | 4 | 3 |

| Byproduct Formation | 15–20% | <5% |

| Energy Consumption | High (reflux) | Moderate (50–80°C) |

| Scalability | Pilot-scale | Industrial-scale |

The CO₂-mediated approach reduces environmental impact by eliminating strong acids and enabling reagent recycling.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Biological Activities

The compound exhibits a range of pharmacological properties, including:

- Analgesic and Anti-inflammatory Effects : Research indicates that derivatives of 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid show promising analgesic and anti-inflammatory activities. A study synthesized a series of compounds that demonstrated significant pain relief comparable to standard analgesics like indomethacin, with reduced ulcerogenic potential .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Certain pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : There is emerging evidence that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure allows for modifications that enhance its activity against specific cancer types, making it a candidate for further investigation in oncology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions with various reagents to achieve desired substitutions. The structure-activity relationship (SAR) studies indicate that modifications at the 5-position and N-1 position of the pyrazole ring significantly impact biological activity. For instance, substituents such as methyl or halogen groups can enhance potency against specific targets .

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Activity

In a study conducted by Gokulan et al., a series of 5-substituted pyrazole derivatives were synthesized and tested for analgesic and anti-inflammatory properties. Among these, the compound with a benzoylamino group exhibited the highest activity, suggesting that structural modifications can lead to enhanced therapeutic effects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, differing in substituents on the phenyl ring, pyrazole core, or functional groups. Key differences in synthesis, physicochemical properties, and biological activity are highlighted.

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

- Structure : Lacks the 4-methyl group on the phenyl ring.

- Molecular Weight : 218.21 (vs. 232.24 for the target compound).

- Synthesis : Synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis .

- Properties : Exhibits strong intramolecular hydrogen bonding between the carboxylic acid and pyrazole N-atom, as confirmed by IR and X-ray crystallography .

5-Methyl-1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid (S52)

- Structure: Contains a nitro group (-NO₂) at the 4-position of the phenyl ring.

- Synthesis: Nitration of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using concentrated HNO₃/H₂SO₄ .

- Reactivity: The nitro group is reduced to an amine (-NH₂) under hydrogen gas with Pd/C, yielding 5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid .

- Implications : The nitro group enhances electrophilicity, making this compound a precursor for further functionalization.

1-(4-Methylphenyl)-5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structure : Replaces the methyl group on the pyrazole core with a trifluoromethyl (-CF₃) group.

- Molecular Weight : 270.21 (vs. 232.24).

- Applications : Likely explored for antimicrobial or anti-inflammatory activity, though specific data are unavailable.

5-Methyl-1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid

- Structure : Features a second phenyl group at the 3-position of the pyrazole core.

- Synthesis : Hydrolysis of the corresponding ethyl ester using NaOH/MeOH (80% yield) .

- Crystallography : Planar pyrazole and phenyl rings with dihedral angles indicating moderate conjugation .

- Steric Effects: The additional phenyl group introduces steric hindrance, which may reduce binding affinity in biological targets compared to monosubstituted analogs.

5-Hydroxy-1-(4-Methylphenyl)-1H-pyrazole-4-carboxylic Acid

- Structure : Substitutes the 5-methyl group with a hydroxyl (-OH) group.

- Molecular Weight : 234.22 (vs. 232.24).

- Properties : The hydroxyl group increases polarity (logP ~1.2) and hydrogen-bonding capacity, enhancing aqueous solubility .

- Applications: Potential use in metal coordination or as a pharmacophore in drug design.

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance reactivity and metabolic stability but may reduce solubility . Hydrophilic groups (-OH) improve solubility but may limit membrane permeability .

Synthetic Flexibility : The pyrazole core allows modular substitution, enabling targeted modifications for drug discovery .

Biological Activity

5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (commonly referred to as 5-M-1-(p-MP)-PCA) is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, substituted with a methyl group and a 4-methylphenyl group. This structural configuration enhances its lipophilicity, which may influence its biological activity significantly.

- Melting Point: 204-211 °C

- Appearance: White powder

Anti-inflammatory and Analgesic Properties

Research indicates that 5-M-1-(p-MP)-PCA may exhibit anti-inflammatory effects by modulating enzyme activity, specifically inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This inhibition could explain its potential analgesic effects, making it a candidate for further studies in pain management therapies.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including those similar to 5-M-1-(p-MP)-PCA. Compounds containing the 1H-pyrazole structure have shown efficacy against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer (A549)

These compounds demonstrated significant antiproliferative activity, suggesting the potential for developing new anticancer agents based on this scaffold .

While the specific mechanism of action for 5-M-1-(p-MP)-PCA remains to be fully elucidated, its structural similarities to other bioactive pyrazole derivatives suggest potential interactions with various biological targets. The presence of the carboxylic acid functional group allows for participation in numerous biochemical reactions, which may contribute to its biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-M-1-(p-MP)-PCA, it is useful to compare it with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | Different phenyl substitution affecting activity |

| 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | Fluorine substitution may enhance lipophilicity |

| 5-Methyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | C13H14N2O3 | Methoxy group may alter solubility and reactivity |

This table highlights how variations in substituents can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several case studies have documented the biological activities of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that derivatives based on the pyrazole structure exhibited significant growth inhibition in various cancer cell lines, with IC50 values indicating strong cytotoxic effects .

- Enzyme Inhibition : Research has shown that certain pyrazole compounds can inhibit specific enzymes involved in inflammatory pathways, further supporting their potential therapeutic applications .

- Pharmaceutical Applications : The compound serves as a valuable intermediate in synthesizing various pharmaceuticals targeting inflammatory and pain-related conditions .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 4-methylphenylhydrazine, 90°C, 12 hr | 65–70 |

| Hydrolysis | 2M NaOH, EtOH, reflux, 8 hr | >85 |

Which spectroscopic and crystallographic methods validate the structural integrity of this compound?

Structural confirmation relies on:

- Single-crystal XRD : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the pyrazole ring and aryl substituents .

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (1690–1710 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows pyrazole proton signals at δ 7.8–8.2 ppm and methyl groups at δ 2.3–2.5 ppm .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Parameters |

|---|---|

| XRD | Space group P2₁/c, Z = 4, R-factor < 0.05 |

| FTIR | 1695 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H) |

| ¹H NMR | δ 8.1 (pyrazole H), δ 2.4 (CH₃) |

What in vitro pharmacological screening approaches assess its bioactivity?

Common methodologies include:

- Analgesic/anti-inflammatory assays : Carrageenan-induced rat paw edema model to measure COX-2 inhibition .

- Enzyme inhibition studies : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using recombinant enzymes .

- Dose-response curves : IC₅₀ values calculated via nonlinear regression of activity data .

Advanced Research Questions

How do computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- HOMO-LUMO gaps : ~4.5 eV, indicating moderate electrophilicity .

- Electrostatic potential maps : Negative charge localization on the carboxylic acid group, favoring hydrogen-bonding interactions .

- Molecular docking : Pyrazole ring π-π stacking with enzyme active sites (e.g., COX-2) .

How can conflicting bioactivity data across studies be reconciled?

Discrepancies in reported IC₅₀ values may arise from:

Q. Table 3: Addressing Data Contradictions

| Issue | Resolution Strategy |

|---|---|

| Low solubility | Use DMSO/PEG co-solvents (<1% v/v) |

| Enzyme source bias | Validate with isoform-specific assays |

| Metabolic degradation | Stabilize via methyl/ethyl ester prodrugs |

How do substituent variations (e.g., halogens, methoxy) impact structure-activity relationships (SAR)?

- Electron-withdrawing groups (Cl, CF₃) : Enhance enzyme binding via hydrophobic interactions (e.g., 5-(4-chlorophenyl) analogs show 10× higher COX-2 affinity) .

- Methoxy substitution : Improves solubility but reduces membrane permeability .

- Methyl groups : Steric hindrance at the 4-position decreases off-target binding .

What role does crystal packing play in physicochemical stability?

Single-crystal studies reveal:

- Hydrogen-bond networks : Carboxylic acid dimers stabilize the lattice (O-H···O distances ~1.8 Å) .

- π-Stacking interactions : Aryl rings align parallel, improving thermal stability (decomposition >200°C) .

- Polymorphism : Solvent-dependent crystallization (e.g., ethanol vs. acetonitrile) alters dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.